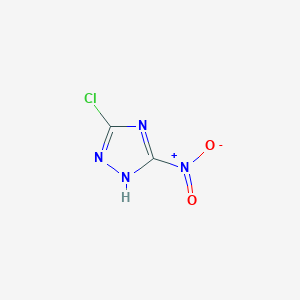

5-chloro-3-nitro-1H-1,2,4-triazole

Description

The Role of Nitrogen-Rich Heterocycles in Modern Chemical Sciences

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. These structures are ubiquitous in nature and are central to the function of many biologically essential molecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins, and alkaloids. scribd.com The presence of nitrogen atoms imparts unique properties to these rings, such as basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions. scribd.comnih.gov

In modern chemical sciences, the applications for nitrogen heterocycles are extensive and varied. They form the core of a majority of pharmaceuticals, with one analysis showing that 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. nih.gov Their structural diversity allows for the fine-tuning of biological activity, leading to their use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov

Beyond medicine, these compounds are crucial in agrochemicals, where they are integral to over 70% of crop protection agents like fungicides and herbicides. nih.gov In materials science, nitrogen heterocycles are used as corrosion inhibitors, in the formulation of polymers, and as dyes. tandfonline.com High-nitrogen heterocycles, including triazoles and tetrazoles, are also of significant interest as energetic materials, deriving energy from their high heats of formation. nih.govtandfonline.com Their ability to act as ligands in catalysis further broadens their utility, making them indispensable building blocks in synthesis. capes.gov.brrsc.org

Significance of Substituted 1,2,4-Triazoles in Materials and Coordination Chemistry

Substituted 1,2,4-triazoles are a class of nitrogen-rich heterocycles that have garnered substantial interest due to their unique electronic properties and versatile coordination behavior. The 1,2,4-triazole (B32235) ring is electron-deficient, which imparts excellent electron-transport and hole-blocking capabilities. energetic-materials.org.cn This has led to their widespread use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). energetic-materials.org.cnresearchgate.net Metal-free 1,2,4-triazole derivatives have been successfully incorporated into OLEDs, phosphorescent OLEDs (PHOLEDs), and polymer-based LEDs (PLEDs), demonstrating their utility in advanced electronic devices. energetic-materials.org.cnresearchgate.net Other applications in materials science include their use in proton-exchange membrane fuel cells (PEMFCs), organic photovoltaics, and data storage devices. researchgate.net

In the realm of coordination chemistry, 1,2,4-triazoles are highly effective ligands for a variety of metal ions. researchgate.net The nitrogen atoms of the triazole ring can coordinate with metal centers to form a range of structures, from simple homoleptic complexes to complex coordination polymers and metal-organic frameworks (MOFs). researchgate.netwikipedia.org These triazole-based materials have found applications in areas such as anion recognition and the development of "breathing" MOFs, which exhibit dynamic structural changes, like gate-opening effects, in response to external stimuli. researchgate.net The ability to functionalize the triazole ring with various substituents allows for precise tuning of the electronic and steric properties of the resulting ligands, enabling the rational design of coordination complexes with desired functionalities. researchgate.netwhiterose.ac.uk

Overview of Halogenated and Nitrated Azoles as Fundamental Building Blocks

The introduction of halogen atoms and nitro groups onto azole rings, such as 1,2,4-triazole, creates highly functionalized and reactive building blocks for organic synthesis. These substituents dramatically influence the chemical properties and reactivity of the parent heterocycle, opening pathways to a diverse array of more complex molecules.

Halogenated azoles are valuable synthetic intermediates. The halogen atom, often chlorine or bromine, serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. rsc.org For example, 5-bromo-3-nitro-1,2,4-triazole has been used as a precursor to synthesize 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a platform for creating powerful and thermally stable energetic compounds. rsc.org The halogen can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds, further demonstrating their synthetic utility. nih.gov

Nitrated azoles are a cornerstone of energetic materials research. capes.gov.brrsc.org The nitro group is a powerful explosophore that significantly increases the energy density and detonation performance of a compound. Compounds like 3-nitro-1,2,4-triazol-5-one (NTO) are of great interest as insensitive high explosives due to their favorable combination of high performance and reduced sensitivity to shock and friction. energetic-materials.org.cnresearchgate.net

The compound 5-chloro-3-nitro-1H-1,2,4-triazole combines both of these key functional groups. Its structure suggests it is a potent building block, particularly for energetic materials. A common and effective route to introduce a chloro substituent onto a triazole ring is through a Sandmeyer-type reaction, which involves the diazotization of an amino group followed by displacement with a chloride ion. whiterose.ac.uk Therefore, a logical precursor for the synthesis of this compound is 5-amino-3-nitro-1H-1,2,4-triazole (ANTA). tandfonline.comresearchgate.net ANTA itself is an important energetic material intermediate and can be synthesized in high yield from the ammonium (B1175870) salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) by reacting it with hydrazine (B178648) hydrate. scribd.comtandfonline.comcapes.gov.br The presence of both the reactive chloro group and the energetic nitro group makes this compound a highly valuable and versatile synthon for the development of new high-performance materials.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQBFHMMQFUKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 5 Chloro 3 Nitro 1h 1,2,4 Triazole

Synthesis of the 1,2,4-Triazole (B32235) Core and Key Precursors

The foundation for synthesizing 5-chloro-3-nitro-1H-1,2,4-triazole lies in the proficient assembly of the 1,2,4-triazole ring and the preparation of crucial intermediates.

Established Routes to 3-Nitro-1H-1,2,4-triazole

A primary and well-documented precursor is 3-nitro-1H-1,2,4-triazole. The synthesis of this compound is often achieved through the nitration of 1,2,4-triazole. ontosight.ai A common method involves the diazotization of 3-amino-1H-1,2,4-triazole, followed by treatment with a nitrating agent. acs.orgresearchgate.net For instance, a solution of 3-amino-1,2,4-triazole can be treated with sodium nitrite (B80452) in the presence of a strong acid, such as concentrated nitric acid, at low temperatures to yield 3-nitro-1H-1,2,4-triazole. researchgate.net This precursor is noted for its potential applications in the development of pharmaceuticals and energetic materials. ontosight.ai

Another approach to related dinitro-triazoles involves starting from commercially available 3,5-diamino-4H-1,2,4-triazole, which is treated with sodium nitrite and sulfuric acid to produce potassium 3,5-dinitro-1,2,4-triazolate. The neat 3,5-dinitro-1H-1,2,4-triazole can then be obtained by reacting the potassium salt with sulfuric acid. nih.gov

The synthesis of the broader 1,2,4-triazole scaffold can be accomplished through various methods, including the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, and the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines. researchgate.net Microwave-assisted synthesis from hydrazines and formamide (B127407) has also been reported as a catalyst-free method. organic-chemistry.org

Preparation of Halogenated 1,2,4-Triazole Intermediates

The introduction of a halogen, specifically chlorine, onto the 1,2,4-triazole ring is a critical step. Halogenated 1,2,4-triazoles serve as versatile intermediates for further functionalization. While direct chlorination of the 1,2,4-triazole ring can be challenging due to the electron-deficient nature of the ring system, various strategies have been developed.

One common approach involves the use of a Sandmeyer-type reaction on an amino-substituted triazole. For example, a 3-amino-1,2,4-triazole derivative can be diazotized and subsequently treated with a chloride source, such as copper(I) chloride, to introduce the chloro substituent.

Alternatively, the synthesis can start from precursors that already contain a halogen. For instance, the reaction of chloroacetyl chloride with Schiff bases has been used to synthesize triazole derivatives. researchgate.net

Functionalization of 1,2,4-Triazole Rings for Nitro and Chloro Substitution

The functionalization of the 1,2,4-triazole ring to incorporate both nitro and chloro groups requires careful consideration of the directing effects of the existing substituents. The triazole ring is generally resistant to electrophilic substitution due to the presence of three nitrogen atoms. chemicalbook.com However, nucleophilic substitution is more feasible, particularly at the carbon atoms, which are electron-deficient. chemicalbook.com

The introduction of a nitro group often proceeds via nitration of an existing triazole ring, as seen in the synthesis of 3-nitro-1H-1,2,4-triazole. ontosight.aiacs.org The position of nitration can be influenced by the substituents already present on the ring.

For chlorination, if not introduced early in the synthesis, it can be achieved on a pre-formed triazole ring. This can involve direct chlorination under harsh conditions or, more commonly, through the conversion of another functional group, such as a hydroxyl or amino group, into a chloro group.

Direct Synthetic Strategies for this compound

More advanced strategies aim to construct the this compound molecule directly, often through one-pot or multi-component reactions, which can offer greater efficiency.

One-Pot and Multi-Component Reaction Approaches

For the synthesis of this compound, a potential one-pot approach could involve the reaction of a suitably substituted hydrazine (B178648) with a precursor that contains both the chloro and nitro functionalities or can generate them in situ. For example, a three-component reaction of a hydrazine, an imidate, and a source for the nitro group could be envisioned.

Regioselective Introduction of Chloro and Nitro Moieties

Achieving the correct regiochemistry, with the chloro group at the 5-position and the nitro group at the 3-position, is paramount. The regioselectivity of the substitution on the 1,2,4-triazole ring is influenced by both electronic and steric factors. acs.orgnih.gov

The synthesis often relies on a stepwise approach where the substituents are introduced in a specific order to ensure the desired arrangement. For example, starting with 3-nitro-1H-1,2,4-triazole, one could explore the regioselective introduction of a chlorine atom at the 5-position. This might be achieved by first protecting the N1 position, followed by a deprotonation and reaction with an electrophilic chlorine source.

Alternatively, a strategy could involve the cyclization of a precursor that already contains the chloro and nitro groups in the correct relative positions. For instance, the reaction of a chlorinated amidine with a nitro-substituted hydrazine derivative could potentially lead to the desired product in a regioselective manner. The use of specific catalysts can also play a crucial role in controlling the regioselectivity of such reactions. nih.gov

Catalytic and Metal-Free Synthetic Pathways

The synthesis of this compound is a multi-step process involving the construction of the triazole ring followed by functionalization, or the functionalization of a pre-existing triazole core. While specific literature detailing a complete catalytic or metal-free pathway for this exact molecule is not extensively available in the public domain, plausible routes can be constructed based on established synthetic methodologies for related nitro-triazole compounds.

A common strategy for synthesizing substituted 1,2,4-triazoles involves the cyclization of appropriate precursors followed by nitration and chlorination. The order of these functionalization steps is critical for achieving the desired regioselectivity. One of the most viable precursors for this synthesis is 3-nitro-1,2,4-triazol-5-one (NTO), a well-known insensitive high explosive. The synthesis of NTO itself is typically a metal-free process.

The pathway generally begins with the reaction of semicarbazide (B1199961) hydrochloride with formic acid to produce 1-formylsemicarbazide, which is then cyclized to 1,2,4-triazol-5-one. The subsequent nitration is the critical step to introduce the nitro group at the C3 position. This is conventionally achieved using a mixture of concentrated nitric and sulfuric acids.

Table 1: Example of a Metal-Free Synthetic Pathway for Precursor 3-nitro-1,2,4-triazol-5-one (NTO)

| Step | Reactant(s) | Reagent(s) | Conditions | Product | Yield |

| 1 | Semicarbazide Hydrochloride | Formic Acid | Reflux | 1,2,4-triazol-5-one | High |

| 2 | 1,2,4-triazol-5-one | Nitric Acid, Sulfuric Acid | 0-100 °C | 3-nitro-1,2,4-triazol-5-one (NTO) | ~95% |

This table presents a generalized pathway for NTO synthesis; specific conditions and yields may vary based on the exact procedure.

Once NTO is obtained, the final step would be the chlorination of the C5 position, converting the keto/hydroxyl group into a chloride. This transformation is a standard procedure in heterocyclic chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) under reflux conditions. This step is also typically performed without a metal catalyst.

An alternative pathway could involve a catalytic step. For instance, starting from 3-amino-5-nitro-1,2,4-triazole (ANTA), another common energetic material, one could employ a Sandmeyer-type reaction. This involves the diazotization of the amino group using sodium nitrite in an acidic medium, followed by a reaction with a copper(I) chloride catalyst to introduce the chloro substituent at the C3 position. The starting material, ANTA, can be synthesized via a two-step procedure from 3,5-diamino-1,2,4-triazole (DAT). researchgate.net

Metal-free synthesis can also be applied to the construction of the triazole ring itself through various cycloaddition reactions. rsc.orgrsc.org However, for the specific substitution pattern of this compound, functionalization of a pre-formed ring remains the most direct and documented conceptual approach.

Challenges and Advancements in Scalable Synthesis

The large-scale production of highly functionalized, energetic heterocyclic compounds like this compound presents significant challenges. These difficulties stem from the inherent reactivity of the reagents and products, as well as the need for precise reaction control to ensure safety and purity. However, recent advancements in chemical engineering and synthetic methodology are helping to address these issues.

Key Challenges:

The primary obstacles in the scalable synthesis of nitro-triazoles are multifaceted, involving safety, selectivity, and environmental concerns.

Table 2: Major Challenges in the Scalable Synthesis of Nitro-Triazoles

| Challenge | Description |

| Safety | Handling of strong nitrating agents (e.g., fuming nitric acid, oleum) poses risks of runaway reactions. The target compound and key intermediates are energetic materials, requiring specialized handling to prevent accidental detonation. energetic-materials.org.cn |

| Regioselectivity | Achieving the correct placement of the chloro and nitro groups on the triazole ring is difficult. Nitration of a pre-existing chloro-triazole can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. |

| Harsh Conditions | Traditional nitration and chlorination reactions often require corrosive acids and high temperatures, which can lead to product decomposition, low yields, and the need for highly resistant and expensive reactor systems. google.com |

| Waste Disposal | The use of large excesses of strong acids and chlorinated solvents generates significant volumes of hazardous waste, leading to high environmental impact and disposal costs. google.com |

Advancements in Overcoming Synthesis Challenges:

To mitigate these challenges, researchers have focused on developing safer, more efficient, and environmentally conscious synthetic processes.

One of the most significant advancements is the adoption of continuous flow chemistry . Performing hazardous reactions, such as nitration, in microreactors or flow systems offers superior control over reaction parameters like temperature, pressure, and residence time. mdpi.com This minimizes the volume of hazardous material present at any given moment, drastically improving the safety profile for scalable production. The high surface-area-to-volume ratio in these reactors allows for efficient heat dissipation, preventing thermal runaways. mdpi.com

There has also been a move towards greener and milder reagents . For nitration, alternatives to the conventional mixed-acid system are being explored, such as dinitrogen pentoxide (N₂O₅) in aprotic solvents or novel systems like cyclodextrin (B1172386) nitrate (B79036) ester with sulfuric acid. energetic-materials.org.cn These methods can offer higher selectivity and operate under less corrosive conditions.

Molecular Structure, Tautomerism, and Spectroscopic Characterization

Tautomeric Equilibrium and Isomeric Considerations of 5-chloro-3-nitro-1H-1,2,4-triazole

Like many asymmetrically substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms, depending on the position of the hydrogen atom on the heterocyclic ring. The principal tautomers are the 1H, 2H, and 4H forms.

Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are crucial for predicting the relative stabilities of different tautomers. For substituted 1,2,4-triazoles, the electronic nature of the substituents at the C3 and C5 positions significantly influences the tautomeric equilibrium.

In the case of this compound, the molecule features an electron-withdrawing nitro group at the C3 position and a halogen (chloro) group at the C5 position. Studies on analogous compounds, such as 3-amino-5-nitro-1,2,4-triazole (ANTA), have shown that in the gas phase, the 1H-tautomer is generally the most stable at higher levels of theory (MP2, MP4, and DFT). acs.org However, the 4H-tautomer is consistently found to be the least stable form for C5-substituted 1,2,4-triazoles by a significant margin. isres.org The relative stability between the 1H and 2H forms is more subtle and can be influenced by the computational model and the environment. For chloro-substituted 1,2,4-triazoles, theoretical studies have indicated that the 1H tautomer (with the hydrogen on the nitrogen adjacent to the chloro-substituted carbon) tends to be more stable than the 2H form. ijsr.net The stability is governed by a complex interplay of intramolecular interactions between the substituents and the electron density distribution within the triazole ring. isres.org

Experimental validation of the predominant tautomeric form is often achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in various solvents. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which changes with the tautomeric form.

For the related compound 3-amino-5-nitro-1,2,4-triazole (ANTA), experimental studies have shown that the preferred tautomer is dependent on the solvent's polarity. acs.org In polar solvents, the 2H-ANTA tautomer is found to be the most stable. acs.org This is attributed to the solvent's ability to stabilize the more polar tautomer. While specific experimental data for this compound is not widely available, it is reasonable to infer that a similar solvent-dependent equilibrium exists. Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form in the solid state. ncl.res.in For instance, studies on 3-nitro-1,2,4-triazole (B13798) have confirmed its existence as the 1H-tautomer in the crystalline phase. nih.govnih.gov

Solid-State Structure Elucidation via X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides unambiguous information about the molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the solid state.

While a crystal structure for this compound is not prominently reported, extensive studies on closely related derivatives, such as 3-nitro-1H-1,2,4-triazole, offer valuable insights. The crystal structure of 3-nitro-1H-1,2,4-triazole reveals two independent molecules in the asymmetric unit, with the triazole rings being essentially planar. nih.govnih.gov The compound crystallizes in the monoclinic system with the space group P21/c. nih.govresearchgate.net The planarity of the triazole ring is a common feature in this class of compounds. nih.govnih.gov

Below is a table summarizing crystallographic data for a representative substituted 1,2,4-triazole (B32235), 3-nitro-1H-1,2,4-triazole.

| Parameter | 3-nitro-1H-1,2,4-triazole |

| Chemical Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7818 (1) |

| b (Å) | 10.0726 (2) |

| c (Å) | 9.9703 (1) |

| β (°) | 107.081 (1) |

| Volume (ų) | 843.03 (2) |

| Z | 8 |

| Data sourced from reference nih.gov |

This interactive table summarizes key crystallographic parameters.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing its structure. acs.org The vibrational frequencies are characteristic of specific bonds and molecular motions.

For this compound, the spectrum would be characterized by vibrations of the triazole ring, the nitro (NO₂) group, and the carbon-chlorine (C-Cl) bond.

Triazole Ring Vibrations : The triazole ring exhibits several characteristic vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹. researchgate.net C-H stretching of the triazole ring is expected around 3000-3100 cm⁻¹. researchgate.net The ring stretching vibrations, involving C=N and N=N bonds, are found in the 1400-1600 cm⁻¹ region. ijsr.netresearchgate.net

Nitro Group Vibrations : The nitro group has two characteristic stretching frequencies: the asymmetric stretching (ν_as(NO₂)) typically appears as a strong band between 1500 and 1560 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is found between 1300 and 1370 cm⁻¹.

Carbon-Chlorine Vibration : The C-Cl stretching vibration is expected in the fingerprint region of the infrared spectrum, typically between 600 and 800 cm⁻¹.

The table below lists the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Triazole) | Stretching | 3100 - 3300 |

| C-H (Triazole) | Stretching | 3000 - 3100 |

| C=N / N=N (Triazole) | Ring Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C-Cl | Stretching | 600 - 800 |

| Data compiled from references ijsr.netresearchgate.net |

This interactive table provides a summary of characteristic vibrational frequencies.

Experimental and theoretical studies on related molecules like 5-nitro-2,4-dihydro-1,2,4-triazole-3-one (NTO) and various triazoles have provided detailed assignments of their IR and Raman spectra, supporting the identification of these characteristic bands. acs.orgrsc.orgnih.gov

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not sufficiently available to construct the thorough and scientifically accurate article as requested in the provided outline.

While extensive research exists for related compounds such as 3-nitro-1,2,4-triazole chemicalbook.comchemicalbook.com, 5-chloro-1H-1,2,4-triazole nih.gov, 5-bromo-3-nitro-1,2,4-triazole rsc.org, and 5-azido-3-nitro-1H-1,2,4-triazole mdpi.com, this information cannot be directly extrapolated to this compound without compromising scientific accuracy. The specific combination of the chloro- group at the 5-position and the nitro- group at the 3-position results in a unique electronic environment that would produce distinct spectroscopic signatures.

General principles of spectroscopy for 1,2,4-triazole derivatives are well-documented ijsr.net, but generating the specific data tables and detailed research findings for each subsection of the requested outline (Infrared, Raman, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for this particular molecule is not possible with the currently accessible data.

Therefore, this request cannot be fulfilled as it would require speculative information that falls outside the scope of providing accurate, data-supported content.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods are used to determine the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity.

The electronic structure of nitrotriazole-based compounds has been investigated using sophisticated computational methods. Density Functional Theory (DFT) is a prominent method for studying the electronic properties of such energetic materials. The B3LYP functional, a hybrid DFT method, combined with basis sets like 6-31G*, is commonly employed to assess the thermal decomposition pathways and electronic structures of nitrotriazoles. researchgate.net

For a more detailed analysis, such as investigating anion formation upon electron attachment—a process relevant to the application of nitrotriazoles as radiosensitizers—time-dependent DFT (TDDFT) and higher-level theories like coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) are utilized. rsc.org These methods provide a more accurate description of electron correlation and excited states. For instance, studies on 3-nitro-1,2,4-triazole (B13798) (3NTR) have used the CCSD(T) level of theory with an augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set to achieve high accuracy in energy calculations. rsc.org

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 3-nitro-1,2,4-triazole, the triazole ring is found to be essentially planar. researchgate.net DFT methods, such as B3LYP with the 6-311++G** basis set, have been used to obtain fully optimized geometries of related compounds and their complexes. bohrium.com

The introduction of a chlorine atom at the C5 position is expected to influence the bond lengths and angles of the triazole ring due to its electronegativity and size. The planarity of the ring system, however, is likely to be maintained. The energetics of the molecule, including its heat of formation and stability, are key parameters derived from these calculations. For nitrotriazoles, a correlation has been observed between the energy gap of frontier molecular orbitals and the thermal stability of different tautomers. researchgate.net

Table 1: Calculated Geometrical Parameters for 3-nitro-1H-1,2,4-triazole (Representative Data) (Note: This data is for the related compound 3-nitro-1H-1,2,4-triazole and serves as an illustrative example. The presence of a chlorine atom would alter these values.)

| Parameter | Bond/Angle | Value |

| Bond Length | N1-N2 | 1.37 Å |

| N2-C3 | 1.32 Å | |

| C3-N4 | 1.36 Å | |

| N4-C5 | 1.31 Å | |

| C5-N1 | 1.35 Å | |

| C3-N(nitro) | 1.45 Å | |

| Bond Angle | N1-N2-C3 | 105.0° |

| N2-C3-N4 | 115.0° | |

| C3-N4-C5 | 102.5° | |

| N4-C5-N1 | 115.0° | |

| C5-N1-N2 | 102.5° |

This is a hypothetical table based on typical triazole structures for illustrative purposes, as specific cited values for 3NTR were not available in a consolidated table.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

In 3-nitro-1,2,4-triazole, the presence of the electron-withdrawing nitro group significantly affects the electron density distribution. It pulls electron density from the triazole ring, which is evident in the molecular orbital shapes and charge distribution analysis. rsc.org The LUMO is typically centered on the nitro group, indicating that this is the most probable site for nucleophilic attack or electron acceptance.

Population analysis, using methods like Charges from Electrostatic Potentials using a Grid-based method (CHELPG), can quantify the partial atomic charges, revealing the electron-deficient and electron-rich regions of the molecule. rsc.org In 3NTR, the nitro group leads to a significantly more stable parent anion compared to the unsubstituted 1H-1,2,4-triazole, highlighting its profound effect on the electronic properties. rsc.orgnih.gov

Table 2: Representative Frontier Orbital Energies (Note: These are illustrative values for a nitrotriazole derivative. Actual values for 5-chloro-3-nitro-1H-1,2,4-triazole would require specific calculation.)

| Orbital | Energy (eV) |

| HOMO | -8.5 eV |

| LUMO | -2.1 eV |

| HOMO-LUMO Gap | 6.4 eV |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, infrared (IR) frequencies can be calculated and compared to experimental IR spectra. Calculations using the B3LYP method have shown good agreement with the observed IR frequencies for crystalline 3-nitro-1,2,4-triazol-5-one (NTO), a related compound. bohrium.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For a series of 1,2,3-triazole derivatives, calculated 1H and 13C-NMR spectra were successfully compared with experimental results to establish structural relationships. While specific spectroscopic data for this compound is not available in the searched results, computational predictions for its IR and NMR spectra would be a valuable tool for its future identification and characterization.

Investigation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the transition states involved, which is key to understanding reaction mechanisms and kinetics. Studies on the thermal decomposition of C-nitro-1,2,4-triazoles have used DFT to assess the most favorable thermolysis pathways. researchgate.net

For 3-nitro-1,2,4-triazole, research has focused on the initial steps of degradation upon low-energy electron attachment. rsc.org Quantum chemical calculations were performed to explore the dissociation pathways and determine the threshold energies for various fragmentation reactions. rsc.orgnih.gov The main dissociation channel for the 3NTR anion was identified as the direct cleavage of a hydrogen radical, indicating the triazole ring's stability against electron-induced decomposition. rsc.org Other characteristic fragmentations include the formation of NO₂⁻ or the loss of an OH radical. rsc.org Investigations into the thermal decomposition of the related compound NTO have also been performed, identifying major gaseous products and suggesting an auto-catalytic mechanism. bohrium.com

Conformational Analysis and Flexibility Studies

Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For molecules with rotatable bonds, this is a critical aspect of understanding their structure and function.

The 1H-1,2,4-triazole ring itself is an aromatic, five-membered heterocycle and is largely planar and rigid. researchgate.net Therefore, for this compound, significant conformational flexibility is not expected from the ring structure itself. The primary source of flexibility would arise from the rotation of the nitro group around the C-N bond. However, due to resonance and steric interactions with the adjacent nitrogen atom of the triazole ring, this rotation is likely to be hindered, resulting in a relatively fixed orientation in the lowest energy state.

Chemical Reactivity and Derivatization Potential

Nucleophilic Substitution Reactions at the C-5 Position

The chlorine atom at the C-5 position is an effective leaving group, readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The electron-poor C-5 carbon is highly electrophilic, facilitating reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles. While specific studies on 5-chloro-3-nitro-1H-1,2,4-triazole are not extensively detailed in all contexts, the reactivity can be reliably inferred from its bromo-analogue, 5-bromo-3-nitro-1H-1,2,4-triazole, which serves as a close proxy.

Nitrogen nucleophiles, such as hydrazine (B178648) and sodium azide (B81097), have been shown to displace the halogen at the C-5 position to form key energetic precursors. For instance, 5-hydrazino-3-nitro-1,2,4-triazole (HNT) has been synthesized from the corresponding 5-bromo derivative. researchgate.netrsc.org Similarly, the synthesis of 5-azido-3-nitro-1H-1,2,4-triazole involves the nucleophilic substitution of the bromide with an azide ion. researchgate.net These transformations underscore the capability to introduce nitrogen-rich functional groups, a common strategy in the design of energetic materials.

The following table summarizes representative nucleophilic substitution reactions at the C-5 position of halo-nitro-1,2,4-triazoles.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Bromo-3-nitro-1H-1,2,4-triazole | Hydrazine (N₂H₄) | 5-Hydrazino-3-nitro-1H-1,2,4-triazole | rsc.org |

| 5-Bromo-3-nitro-1H-1,2,4-triazole | Sodium Azide (NaN₃) | 5-Azido-3-nitro-1H-1,2,4-triazole | researchgate.net |

| This compound | Ammonia (NH₃) | 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA) | Inferred Reactivity |

| This compound | Sodium Methoxide (NaOCH₃) | 5-Methoxy-3-nitro-1H-1,2,4-triazole | Inferred Reactivity |

The displacement of the chlorine atom at the C-5 position proceeds through a well-established two-step addition-elimination (SNAr) mechanism. This pathway is favored due to the ability of the electron-deficient heterocyclic ring, powerfully assisted by the nitro group, to stabilize the intermediate formed during the reaction.

The mechanism is initiated by the attack of a nucleophile on the electrophilic carbon atom bonded to the chlorine. This leads to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-like intermediate. The negative charge in this intermediate is delocalized over the triazole ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy for its formation. In the second, typically rapid step, the aromaticity of the triazole ring is restored by the expulsion of the chloride leaving group.

Kinetically, these reactions are generally expected to follow second-order kinetics, with the rate being dependent on the concentration of both the triazole substrate and the nucleophile. The first step, the formation of the Meisenheimer-like complex, is usually the rate-determining step. While this mechanism is widely accepted for such systems, specific rate constants and detailed kinetic studies for the nucleophilic substitution of this compound are not extensively documented in publicly available literature.

Reactions of the Nitro Group

The nitro group is not merely an activating group; it is also a functional handle that can undergo its own set of chemical transformations, most notably reduction.

The nitro group at the C-3 position can be selectively reduced to an amino group, yielding 5-chloro-3-amino-1H-1,2,4-triazole. This transformation is a key step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. The reduction can be achieved using a variety of standard reducing agents commonly employed for the conversion of aromatic nitro compounds to anilines.

The choice of reducing agent can be tailored to be compatible with the other functional groups on the ring. Common methods include:

Metal-Acid Systems: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid such as hydrochloric acid (HCl) is a classic and effective method.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) provides a clean method for reduction, often under mild conditions.

The following table presents common reduction methods applicable to the nitro group of this compound.

| Reducing Agent/System | Product | General Applicability |

|---|---|---|

| Sn / HCl | 5-Chloro-3-amino-1H-1,2,4-triazole | Widely used for aromatic nitro group reduction. |

| Fe / HCl or NH₄Cl | 5-Chloro-3-amino-1H-1,2,4-triazole | Common, often milder than Sn/HCl. |

| H₂ / Pd-C | 5-Chloro-3-amino-1H-1,2,4-triazole | Effective, but may risk hydrodehalogenation (replacement of Cl with H). |

| Sodium Dithionite (Na₂S₂O₄) | 5-Chloro-3-amino-1H-1,2,4-triazole | A milder reducing agent, useful in aqueous solutions. |

The nitro group exerts a profound influence on the reactivity of the triazole ring. As one of the strongest electron-withdrawing groups, it significantly decreases the electron density of the entire heterocyclic system. This has two primary consequences:

Activation towards Nucleophilic Substitution: The nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr) at the C-5 position. By stabilizing the negatively charged Meisenheimer-like intermediate through resonance, it lowers the energy barrier for the reaction, making the displacement of the chloro group more facile.

Deactivation towards Electrophilic Substitution: Conversely, the powerful deactivating nature of the nitro group makes electrophilic attack on the ring carbons extremely difficult. The already electron-deficient carbons of the triazole ring are made even more so, repelling potential electrophiles.

Electrophilic Aromatic Substitution on the Triazole Ring

Electrophilic substitution directly on the carbon atoms of the this compound ring is generally not a feasible reaction pathway. The 1,2,4-triazole (B32235) ring system is inherently π-deficient, and this effect is compounded by the presence of the strongly deactivating nitro group. nih.gov Electrophilic attack, which targets electron-rich centers, is therefore highly disfavored at the carbon positions.

Any potential electrophilic attack on the molecule would preferentially occur at the ring nitrogen atoms, which possess lone pairs of electrons and are the most nucleophilic sites in the heterocyclic system. nih.gov Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the carbon skeleton of the triazole ring are not considered applicable reactions for this compound.

Alkylation and Acylation at Nitrogen Heteroatoms

The 1,2,4-triazole ring possesses multiple nitrogen atoms that can potentially undergo alkylation and acylation. The regioselectivity of these reactions is influenced by the nature of the alkylating or acylating agent, the reaction conditions, and the presence of substituents on the triazole ring.

Alkylation of 3-nitro-1,2,4-triazole (B13798) with various alkyl bromides can be performed in an aqueous alkaline medium. For instance, reactions with dibromoethane and propargyl bromide have been shown to occur regioselectively, leading to substitution products primarily at the N-1 position of the triazole ring. osi.lv However, the use of allyl bromide under similar conditions results in lower selectivity, yielding a mixture of regioisomers with substitution at both the N-1 and N-2 positions. osi.lv The use of a base like potassium carbonate in a solvent such as DMF can direct the alkylation of NH-1,2,3-triazoles to the N-2 position. organic-chemistry.org

The structure of the resulting regioisomers can be determined and verified using techniques like NMR spectroscopy and X-ray crystallography. osi.lv

Table 1: Alkylation of 3-nitro-1,2,4-triazole

| Alkylating Agent | Reaction Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| Dibromoethane | Aqueous alkaline medium, N-methylmorpholine N-oxide | N-1 substitution product | Regioselective | osi.lv |

| Propargyl bromide | Aqueous alkaline medium, N-methylmorpholine N-oxide | N-1 substitution product | Regioselective | osi.lv |

Metal-Catalyzed Cross-Coupling Reactions and C-H Functionalization

Metal-catalyzed cross-coupling reactions and C-H functionalization are powerful tools for the derivatization of heterocyclic compounds, including 1,2,4-triazoles. These reactions allow for the introduction of various substituents, such as aryl, alkyl, and other functional groups, onto the triazole core.

Palladium and copper catalysts are commonly employed for C-H functionalization on triazole rings. rsc.org These reactions can lead to the formation of substituted 1,2,3- and 1,2,4-triazoles, which are of interest in pharmaceutical and materials chemistry. rsc.org For example, palladium-catalyzed C-H arylation has been successfully applied to 1-alkyltriazoles and their regioisomeric 4-alkyltriazoles. researchgate.net

Bromo-substituted triazoles can serve as valuable precursors for further functionalization. For instance, 2-substituted 4-bromo-1,2,3-triazoles, obtained through regioselective N-2 alkylation, can undergo Suzuki cross-coupling reactions to yield 2,4,5-trisubstituted triazoles. organic-chemistry.org

Cycloaddition Reactions and Ring Transformations

The 1,2,4-triazole ring can participate in cycloaddition reactions, although it is less common than in other heterocyclic systems. A notable example is the reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which acts as an azadienophile in Diels-Alder reactions and other cycloadditions. acgpubs.org

More relevant to the derivatization of the this compound core are [3+2] cycloaddition reactions. For instance, 5-trifluoromethyl-1,2,4-triazoles can be synthesized via the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile. mdpi.com This method demonstrates good functional group tolerance and regioselectivity. mdpi.com

Ring transformation reactions can also occur. For example, the interaction of 1,2,4-triazole-3(5)-thiols with N-arylmaleimides under certain conditions can lead to the formation of thiazolo[3,2-b] rsc.orgresearchgate.netnih.govtriazol-6(5H)-one derivatives. mdpi.com Additionally, electron-deficient triazines, such as 5-nitro-1,2,3-triazine, undergo rapid inverse electron demand Diels-Alder cycloadditions with electron-rich dienophiles like amidines and enamines to form substituted pyrimidines and pyridines, respectively. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-nitro-1,2,4-triazole |

| 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) |

| 5-trifluoromethyl-1,2,4-triazoles |

| 1,2,4-triazole-3(5)-thiols |

| Thiazolo[3,2-b] rsc.orgresearchgate.netnih.govtriazol-6(5H)-one |

| 5-nitro-1,2,3-triazine |

| Pyrimidines |

| Pyridines |

| 2-substituted 4-bromo-1,2,3-triazoles |

| 2,4,5-trisubstituted triazoles |

| 1-alkyltriazoles |

Advanced Materials Applications and Design Principles

Energetic Materials Science

The pursuit of high-energy density materials (HEDMs) that offer a favorable balance of performance and stability is a primary objective in energetic materials science. The 5-chloro-3-nitro-1H-1,2,4-triazole scaffold is a promising candidate in this field due to its inherent chemical features.

Design Principles for High-Energy Density Materials (HEDMs) Incorporating Nitro- and Chloro-Triazole Scaffolds

The design of advanced HEDMs hinges on several key principles, many of which are exemplified by the structure of this compound. A fundamental strategy is the utilization of nitrogen-rich heterocyclic backbones, such as the 1,2,4-triazole (B32235) ring. rsc.org These structures contribute to a high positive heat of formation, which is a critical factor in the energy output of a material. The high nitrogen content also leads to the generation of a large volume of gaseous products, primarily innocuous dinitrogen (N₂), upon decomposition, a desirable characteristic for propellants and explosives.

The incorporation of explosophoric groups, such as the nitro group (-NO₂), is another crucial design element. The nitro group significantly enhances the oxygen balance of the molecule, which is a measure of the degree to which the energetic material can oxidize its own carbon and hydrogen backbone during detonation. nih.gov A more favorable oxygen balance generally leads to more complete combustion and higher energy release.

Thermochemical Properties and Detonation Performance Prediction

The performance of an energetic material is defined by its thermochemical and detonation properties. For novel compounds like this compound, these properties are often predicted using computational methods, such as density functional theory (DFT), before undertaking complex and potentially hazardous synthesis. nih.gov Key parameters of interest include the heat of formation, density, detonation velocity (D), and detonation pressure (P).

| Compound | Density (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| 5-Amino-3-nitro-1,2,4-triazole (ANTA) | 1.819 | 8.460 | - |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | 1.93 | - | - |

| 5-Nitramino-3-nitro-1H-1,2,4-triazole | - | - | - |

| 1-Methyl-5-nitramino-3-nitro-1,2,4-triazole | - | - | - |

This table presents data for related nitro-triazole compounds to provide a comparative context for the potential performance of this compound.

Thermal Decomposition Pathways and Mechanisms

Understanding the thermal decomposition of an energetic material is paramount for assessing its stability, storage life, and safety. For nitro-1,2,4-triazoles, decomposition is a complex, multi-step process that is initiated by the weakest bond in the molecule. researchgate.net In many nitro-containing energetic materials, the initial step is the homolytic cleavage of a C-NO₂ or N-NO₂ bond. nih.gov

Structure-Performance Relationships in Energetic Triazole Derivatives

The relationship between the molecular structure of an energetic compound and its performance is a central theme in HEDM research. In 1,2,4-triazole derivatives, the type and position of substituents on the triazole ring have a profound impact on key properties.

The nitrogen-rich 1,2,4-triazole ring itself provides a foundation of high heat of formation and thermal stability. rsc.org The introduction of a nitro group, as in this compound, is a well-established strategy to increase the energy content and oxygen balance. The position of the nitro group also matters; for instance, C-nitro compounds are often more stable than their N-nitro counterparts.

Coordination Chemistry and Ligand Development

Beyond its applications in energetic materials, the this compound molecule possesses features that make it a compelling ligand for the synthesis of coordination complexes.

Application as Ligands for Transition Metal Complexes

1,2,4-Triazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry. nih.gov The triazole ring contains multiple nitrogen atoms with lone pairs of electrons that can coordinate to transition metal ions, acting as Lewis bases. This allows for the formation of a wide variety of coordination complexes with diverse structures and properties.

The this compound can coordinate to metal centers through one or more of its ring nitrogen atoms. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands. The electron-withdrawing nature of the nitro and chloro groups will influence the electron density on the triazole ring and, consequently, the strength of the coordinate bond. These substituents can also introduce steric effects that direct the self-assembly of the coordination complexes. The resulting metal complexes may exhibit interesting magnetic, catalytic, or optical properties, opening up avenues for their use in various technological applications.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 1,2,4-triazole ring is an exceptional ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to the ability of its N1 and N2 atoms to bridge metal centers, leading to diverse and robust network structures. The incorporation of functional groups onto the triazole backbone, such as the nitro and chloro groups in this compound, is a key strategy for tuning the properties of these materials.

Research on 3-nitro-1H-1,2,4-triazole (Hntz) has demonstrated its efficacy in forming energetic MOFs. For instance, copper-based MOFs synthesized with Hntz have shown distinct structural outcomes based on the solvent conditions used during synthesis. rsc.org In one case, the reaction of Cu(NO₃)₂·3H₂O with Hntz in aqueous ammonia yielded a 3D Cu(I) framework, [Cu(ntz)]n, while the introduction of an azide (B81097) (N₃⁻) co-ligand in different solvents produced 1D butterfly-like chain structures of Cu(II) compounds, [Cu(ntz)(N₃)(DMF)]n and [Cu(ntz)(N₃)(H₂O)]n. rsc.org

These findings suggest that this compound would similarly act as an N1,N2-bidentate bridging ligand, facilitating the self-assembly of metal ions into extended 1D, 2D, or 3D networks. The presence of the C5-chloro substituent could further influence the resulting framework by:

Modulating Intermolecular Interactions: The chlorine atom can participate in halogen bonding, providing an additional directional force to guide the supramolecular assembly and enhance structural stability.

Altering Physicochemical Properties: The strong electron-withdrawing nature of both the nitro and chloro groups would impact the electronic environment of the framework, potentially influencing its energetic properties, gas sorption capabilities, and stability.

The versatility of the triazole scaffold in creating diverse coordination architectures is well-established, with numerous examples of CPs and MOFs being formed from various substituted 1,2,4-triazoles with metal ions like Cadmium(II) and Silver(I). mdpi.com

| Compound/Ligand | Metal Ion | Resulting Structure | Key Feature |

| 3-nitro-1H-1,2,4-triazole (Hntz) | Cu(I) | 3D Framework: [Cu(ntz)]n | High thermal stability (up to 315.0 °C) rsc.org |

| 3-nitro-1H-1,2,4-triazole (Hntz) | Cu(II) | 1D Chain: [Cu(ntz)(N₃)(DMF)]n | Introduction of azide co-ligand alters dimensionality rsc.org |

| 4H-1,2,4-triazol-4-yl acetic acid | Cd(II) | 1D and 2D Coordination Polymers | Ligand bridging creates metallomacrocycle rings mdpi.com |

Impact of Substituents on Coordination Modes and Spin-Crossover Phenomena

Iron(II) complexes featuring bridging 1,2,4-triazole ligands are renowned for exhibiting spin-crossover (SCO) behavior, a phenomenon where the spin state of the metal center transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. researchgate.net This property is highly sensitive to the electronic and steric nature of substituents on the triazole ligand, as they directly influence the ligand field strength around the Fe(II) center.

The substituents on this compound would have a profound impact on the potential SCO properties of its Fe(II) complexes:

Electronic Effects: The nitro group at the C3 position is a strong π-acceptor and σ-electron-withdrawing group. This effect would stabilize the metal d-orbitals, leading to an increase in the ligand field splitting energy (Δoct). A larger Δoct favors the LS state, which could shift the spin transition temperature (T½) to higher values or even lock the complex in the LS state entirely.

Steric Effects: The position of substituents is critical. Studies on analogous Fe(II) complexes with chloro-substituted phenylmethylene-4-amino-1,2,4-triazole ligands revealed that the steric hindrance caused by the substituent's position dictates the molecular geometry and intermolecular interactions, which in turn governs the SCO behavior. nih.gov Ortho-substituted ligands led to complete, one-step SCO, meta-substituted ligands resulted in incomplete SCO at lower temperatures, and para-substituted ligands produced complexes that remained in the HS state. nih.gov

For this compound, the chloro group at the C5 position would introduce steric bulk near the coordinating nitrogen atoms. This could distort the coordination geometry around the Fe(II) ion, affecting the cooperativity of the spin transition. The interplay between the strong electronic effect of the nitro group and the steric influence of the chloro group would ultimately determine the specific nature—such as abruptness, completeness, and thermal hysteresis—of any resulting SCO phenomenon.

| Ligand Substituent Position (on a related triazole system) | Observed SCO Behavior | Transition Temperature |

| Ortho-Chloro | Complete, one-step SCO nih.gov | Higher T½ nih.gov |

| Meta-Chloro | Incomplete, one-step SCO nih.gov | Lower T½ nih.gov |

| Para-Chloro | High-spin state only nih.gov | N/A nih.gov |

Emerging Roles in Functional Materials

Development of Materials for Sensors

Functionalized triazole derivatives are increasingly used as core components in chemosensors for detecting a wide range of analytes, including metal ions and anions. nanobioletters.comresearchgate.net The design of these sensors often involves linking the triazole unit, which can act as a binding site or a structural scaffold, to a signal-generating component like a fluorophore.

The compound this compound is a candidate for incorporation into sensor design. The N-H group provides a site for straightforward "click" chemistry or other coupling reactions to attach it to a signaling molecule. The strong electron-withdrawing properties of the nitro and chloro groups could play a significant role in modulating the sensor's electronic structure. This can enhance sensitivity by influencing processes like photoinduced electron transfer (PET), a common mechanism in fluorescent "turn-on" or "turn-off" sensors. researchgate.net For example, a triazole-based sensor containing a phenol moiety has been synthesized for the specific "turn-on" fluorescent detection of fluoride ions.

The versatility of the triazole core allows for the development of sensors for a diverse array of analytes, as illustrated by the examples in the table below.

| Triazole-Based Sensor Structure | Analyte Detected | Detection Limit |

| 4,7-di(1H-1,2,4-triazol-1-yl)benzo- nih.govnih.govnih.govthiadiazole | Triethylamine | 0.129 µM nanobioletters.com |

| 2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-4-((4-cyanophenyl)diazenyl)phenol | Acetate Anion | 6.6 µM nanobioletters.com |

| [Cu(L)₂][Cu(L)₂(H₂O)₂] where L = 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 2,4,6-trinitrophenol (TNP) | 0.37 µM nanobioletters.com |

Application in Catalysis

Metal complexes incorporating 1,2,4-triazole-based ligands have demonstrated notable catalytic activity in various organic transformations. The triazole ring serves as a stable anchor for the metal ion, while the substituents on the ring can be used to fine-tune the electronic and steric properties of the catalyst.

For example, copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have been shown to selectively catalyze the oxidation of styrene to benzaldehyde and cyclohexane to KA oil (a mixture of cyclohexanone and cyclohexanol). rsc.org Similarly, Cu(II) and Ni(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole have been employed as effective catalysts for the hydrolysis of p-nitrophenyl picolinate in micellar systems. nih.gov

As a ligand, this compound could be used to create novel metal-based catalysts. The potent electron-withdrawing nature of its substituents would significantly increase the Lewis acidity of a coordinated metal center. This enhanced acidity could prove beneficial for reactions that require the activation of substrates, such as Friedel-Crafts acylations, aldol reactions, or certain polymerization processes. The specific combination of chloro and nitro groups offers a unique electronic profile that could lead to catalysts with novel reactivity and selectivity.

Role in Polymers and Corrosion Inhibitors

Polymers: The 1,2,4-triazole moiety has been successfully incorporated into polymer backbones to create functional materials. researchgate.netajchem-a.com This can be achieved by first modifying the triazole ring with a polymerizable group, such as a vinyl substituent on one of its nitrogen atoms. Polymers containing the 1,2,4-triazole unit often exhibit high thermal stability and specific functionalities depending on the substituents. The compound this compound could serve as a monomer precursor. Polymerizing a vinyl-derivatized version of this molecule would yield a polymer with highly polar side chains, potentially useful in applications such as proton-conducting membranes or as photostabilizing agents for other polymers. researchgate.netlifechemicals.com

Corrosion Inhibitors: Triazole derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, including steel and copper, in acidic or saline environments. nih.govresearchgate.netmdpi.com Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption typically occurs through the lone pair electrons of the nitrogen atoms in the triazole ring.

The effectiveness of a triazole-based inhibitor is strongly influenced by the electronic density of the heterocyclic ring. The chloro and nitro groups in this compound are electron-withdrawing, which would decrease the electron density on the nitrogen atoms. While this might weaken the donor-acceptor interaction with the metal surface, the molecule could still adsorb effectively through physisorption or by interacting with specific sites on the surface. Furthermore, such derivatives can be incorporated into larger polymer structures which have shown promise in anticorrosion studies. ajchem-a.com

| Triazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (1500 ppm) | Copper | 3.5% NaCl researchgate.net | ~90 researchgate.net |

| 4-amino-5-hydrazineyl-4H-1,2,4-triazole derivative (TZ1) | Carbon Steel | 1M HCl nih.gov | 94.6 nih.gov |

| 3-substituted 1,2,4-triazole (3ST) (5 mM) | Spring Steel | 2 M H₂SO₄ mdpi.com | 97.5 mdpi.com |

Future Research Trajectories

Exploration of Sustainable Synthetic Routes

The future synthesis of 5-chloro-3-nitro-1H-1,2,4-triazole and its derivatives is increasingly geared towards environmentally benign processes. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Modern approaches, rooted in the principles of green chemistry, aim to mitigate these issues.

One promising avenue is the adoption of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net This method allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and alkynes under mild conditions. mdpi.comresearchgate.netmdpi.com Adapting this for 1,2,4-triazole (B32235) derivatives derived from this compound could significantly reduce waste and improve reaction efficiency. For instance, the chloro group can be substituted with an azide (B81097), creating a precursor for subsequent click reactions with various alkynes to build complex energetic molecules.

Furthermore, research is moving towards metal- and azide-free multicomponent reactions. mdpi.com These reactions can construct complex heterocyclic systems in a single step from simple starting materials, avoiding the use of toxic heavy metals and potentially explosive azide intermediates. mdpi.com The development of base-assisted 1,3-dipolar cycloadditions and aerobic oxidative cycloadditions represents another frontier for creating triazole-based structures without harsh metal catalysts. mdpi.com The synthesis of related energetic compounds, such as 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole, demonstrates the feasibility of functionalizing this core structure, providing a template for developing greener routes for its chloro-analog. rsc.org

Advanced Characterization Techniques for Complex Assemblies

A deep understanding of the structure-property relationships in energetic materials derived from this compound requires sophisticated characterization of their complex molecular and crystalline assemblies. While classical methods are still essential, advanced techniques are necessary to probe the intricate details that govern performance and sensitivity.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgnih.govrsc.org This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence the density and thermal stability of energetic materials. For example, analysis of energetic salts derived from related nitrotriazoles has revealed how different crystal packing arrangements affect sensitivity. energetic-materials.org.cn

Spectroscopic techniques provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the covalent structure of newly synthesized derivatives, while Fourier-transform infrared (FTIR) spectroscopy helps identify key functional groups (like C=N, N-H, and C=S) and confirm the formation of the triazole ring. rsc.orgnih.govacs.org

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for determining the thermal stability, decomposition temperature, and kinetic parameters of energetic compounds. nih.govenergetic-materials.org.cn These measurements are critical for assessing the safety and predicting the shelf-life of new materials.

| Technique | Information Obtained | Relevance to Energetic Materials |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, density, intermolecular interactions. nih.govrsc.org | Directly relates crystal structure to key performance metrics like density and stability. |

| NMR Spectroscopy (¹H, ¹³C) | Confirmation of covalent structure and purity of synthesized derivatives. nih.govacs.org | Ensures the correct molecule has been synthesized before performance testing. |

| FTIR Spectroscopy | Identification of functional groups and confirmation of ring formation. acs.org | Verifies the presence of energy-rich groups (e.g., nitro) and the heterocyclic core. |

| Differential Scanning Calorimetry (DSC) | Decomposition temperature, phase transitions, heat of fusion/decomposition. nih.govenergetic-materials.org.cn | Crucial for assessing thermal stability and safety. |

Computational-Guided Design of Novel Derivatives with Tailored Properties

The development of novel energetic materials is transitioning from a trial-and-error approach to a more rational, design-oriented process. Computational chemistry now plays a pivotal role in screening potential candidates and predicting their properties before they are ever synthesized in a lab. acs.org This "in silico" approach saves significant time and resources while enhancing safety.

Molecular docking and virtual screening are computational methods used to predict the binding affinities and modes of ligands with macromolecules. acs.orgrsc.org While often used in drug design, these principles are being adapted to design energetic co-crystals and understand intermolecular interactions in energetic salts. mdpi.comrsc.org By modeling how derivatives of this compound might pack in a crystal lattice, researchers can predict densities and stabilities.

Density Functional Theory (DFT) calculations are employed to compute fundamental properties of individual molecules, such as heats of formation, molecular geometry, and electronic structure. This information is critical for performance prediction. Programs like EXPLO5 use calculated heats of formation and densities to estimate key detonation parameters like velocity of detonation (D) and detonation pressure (P), allowing for the rapid assessment of a notional compound's energetic potential. nih.gov

The analysis of molecular electrostatic potential surfaces can supplement explanations for the impact sensitivity of energetic compounds after salt formation, providing insights into how to tune this critical safety parameter. energetic-materials.org.cn These computational strategies allow for the combinatorial construction and screening of vast virtual libraries of derivatives, guiding synthetic efforts toward a smaller subset of highly promising candidates. mdpi.com

Investigation of Multiscale Phenomena from Molecular to Macroscopic Levels

A significant challenge in energetic materials science is bridging the gap between molecular-level properties and the macroscopic performance observed during detonation. aip.orgresearchgate.net Multiscale modeling aims to connect phenomena across vast temporal and spatial scales, from the initial bond-breaking of a single molecule to the propagation of a detonation wave through a bulk material. aip.orggatech.edu

At the most fundamental level, quantum molecular dynamics (QMD) can model the chemical reactions that initiate an explosion. aip.org At a slightly larger scale, classical molecular dynamics (MD) simulations, using force fields derived from quantum mechanics, can model the behavior of millions of atoms to study processes like the formation of "hotspots"—localized regions of high temperature that are critical for shock initiation. aip.orgresearchgate.net

Moving up in scale, mesoscale simulations model the material at the level of grains and pores. researchgate.net These models investigate how microstructural features, such as voids and defects within the explosive charge, collapse under shock loading to form the hotspots predicted by MD. arxiv.org This provides a crucial link between the material's microstructure and its sensitivity to shock. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-nitro-1H-1,2,4-triazole, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via diazotization of 5-substituted 3-amino-1,2,4-triazoles in hydrochloric acid. To avoid chlorination of aromatic rings (a common side reaction at elevated temperatures), maintain strict control over reaction temperature (≤ 0°C) and HCl concentration. Post-reaction purification via recrystallization using ethanol/water mixtures improves yield .

Q. How can tautomeric forms of chloro-nitro-1,2,4-triazoles be distinguished during structural characterization?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H-NMR : Compare chemical shifts of protons adjacent to substituents (e.g., nitro groups induce deshielding).

- IR : Identify N–H stretches (≈ 3200 cm⁻¹) to confirm 1H-tautomer dominance.

- Theoretical calculations : DFT studies predict stability trends (e.g., 3-chloro-1H tautomer > 5-chloro-1H tautomer) .

Q. What safety protocols are critical when handling nitro-substituted triazoles?

- Methodology :

- Use PPE: Nitrile gloves, chemical goggles, and lab coats.

- Work in fume hoods with local exhaust ventilation to avoid inhalation of dust.

- Store in airtight containers away from strong oxidizers (e.g., peroxides) at ≤ 25°C.

- Dispose of waste via approved facilities to prevent environmental release .

Advanced Research Questions

Q. How can the bioactivity of this compound derivatives be systematically evaluated?

- Methodology :

- Tyrosinase inhibition assay : Adapt protocols from triazole-thiol derivatives (e.g., mushroom tyrosinase assay in PBS buffer, pH 6.8, with L-DOPA substrate). Measure IC₅₀ values and compare with kojic acid controls .

- Cancer cell line screening : Use MTT assays on HCT-116 or MCF-7 cells. Pre-treat with derivatives (10–100 µM) and analyze viability after 48 hrs. SAR analysis can identify nitro group positioning as critical for activity .

Q. What strategies improve the thermal stability of nitro-triazoles for energetic applications?

- Methodology :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position to enhance resonance stabilization.

- Thermal analysis : Conduct DSC (heating rate: 10°C/min) to determine decomposition onset temperatures. Poly(nitro-vinyl-triazole) derivatives show improved stability (> 200°C) due to polymeric backbone rigidity .

Q. How can analytical methods for quantifying nitro-triazoles be validated?

- Methodology : Follow ICH guidelines for specificity, linearity, and accuracy:

- Specificity : Use HPLC (C18 column, 254 nm UV detection) to resolve peaks from byproducts (e.g., 3-amino derivatives).

- Linearity : Prepare 5–100 µg/mL standards; R² ≥ 0.995 indicates acceptable range.

- Accuracy : Spike recovery (90–110%) via triplicate analysis .

Q. What mechanistic insights explain the decomposition pathways of this compound under thermal stress?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.